

Application Notes and Protocols for the Synthesis of Sumatrol Analogs

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Compound of Interest		
Compound Name:	Sumatrol	
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These application notes provide a comprehensive overview of the methods for synthesizing **Sumatrol** and its analogs. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are included to facilitate research and development in this area.

Introduction

Sumatrol, a naturally occurring rotenoid, and its analogs are of significant interest due to their diverse biological activities, including insecticidal and potential therapeutic properties. The core structure of these molecules, a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus, presents a unique scaffold for chemical modification and the development of novel bioactive compounds. This document details a key semi-synthetic approach to **Sumatrol** from the readily available natural product, rotenone, and provides data and protocols relevant to the synthesis and evaluation of its analogs.

Semi-synthesis of Sumatrol from Rotenone

A key strategy for the synthesis of **Sumatrol** involves the semi-synthesis from rotenone, leveraging an oxime-directed C11-H functionalization. This method provides a stereocontrolled route to this 11-hydroxyrotenoid.[1][2]

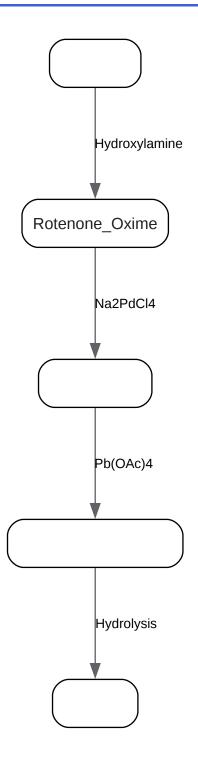
The overall synthetic pathway is as follows:



- Oxime Formation: Rotenone is converted to rotenone oxime.
- Palladacycle Formation: The oxime directs the formation of a dimeric palladacycle.
- Oxidative Acetoxylation: The palladacycle undergoes controlled oxidation to introduce an acetoxy group at the C11 position.
- Hydrolysis: The acetoxy group is hydrolyzed to afford **Sumatrol**.

Diagram of the Synthetic Workflow





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Caption: Semi-synthetic route to **Sumatrol** from Rotenone.

Experimental Protocols Protocol 1: Synthesis of Rotenone Oxime



This protocol is adapted from the procedure described by Harper.

Materials:

- Rotenone
- Hydroxylamine hydrochloride
- Sodium acetate
- Ethanol
- · Deionized water

Procedure:

- Dissolve rotenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Add a solution of hydroxylamine hydrochloride (1.6 equivalents) and sodium acetate (1.3 equivalents) in deionized water to the stirred solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford rotenone oxime.

Protocol 2: Palladium-Catalyzed C-H Acetoxylation and Hydrolysis to Sumatrol



This protocol is based on the work of Russell et al. (2018).[1]

Materials:

- · Rotenone oxime
- Sodium tetrachloropalladate(II) (Na2PdCl4)
- Lead(IV) acetate (Pb(OAc)4)
- Solvents (e.g., acetic acid, dichloromethane)
- Reagents for hydrolysis (e.g., potassium carbonate, methanol)

Procedure:

- Palladacycle Formation:
 - To a solution of rotenone oxime in a suitable solvent, add Na2PdCl4.
 - Stir the mixture at room temperature until the formation of the dimeric palladacycle is complete (monitor by TLC or NMR).
 - Isolate the palladacycle by filtration or extraction.
- C11-Acetoxylation:
 - Suspend the palladacycle in a suitable solvent (e.g., acetic acid).
 - Add Pb(OAc)4 portion-wise to the suspension at room temperature.
 - Stir the reaction mixture until the starting material is consumed.
 - Work up the reaction by quenching with a suitable reagent and extract the product with an organic solvent.
 - Purify the crude 11-acetoxyrotenone oxime by column chromatography.
- Hydrolysis to Sumatrol:



- Dissolve the 11-acetoxyrotenone oxime in a suitable solvent (e.g., methanol).
- Add a base (e.g., potassium carbonate) and stir at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Neutralize the reaction mixture and extract the product with an organic solvent.
- Purify the crude product by column chromatography to yield **Sumatrol**.

Quantitative Data

The following table summarizes typical yields for the semi-synthesis of **Sumatrol** and characterization data for key intermediates and the final product.



Compound	Step	Yield (%)	1H NMR (CDCl3, 400 MHz) δ (ppm)	13C NMR (CDCl3, 100 MHz) δ (ppm)
Rotenone Oxime	Oximation of Rotenone	~80	6.75 (s, 1H), 6.45 (s, 1H), 5.20 (s, 2H), 4.95 (d, J = 12.0 Hz, 1H), 4.60 (dd, J = 3.0, 12.0 Hz, 1H), 4.15 (dd, J = 3.0, 8.0 Hz, 1H), 3.80 (s, 3H), 3.78 (s, 3H), 3.30 (m, 1H), 1.75 (s, 3H)	189.0, 168.1, 157.7, 151.1, 149.5, 144.0, 130.1, 113.2, 112.7, 109.3, 105.3, 104.9, 101.0, 88.0, 72.2, 67.5, 63.8, 56.4, 55.8, 44.6, 31.1, 29.7, 17.1
11- Acetoxyrotenone Oxime	C-H Acetoxylation	Variable	Similar to rotenone oxime with an additional acetate signal around 2.1 ppm and a downfield shift of the proton at C11.	Similar to rotenone oxime with signals corresponding to the acetate group (e.g., ~170 ppm for C=O and ~21 ppm for CH3) and a shift in the C11 resonance.
Sumatrol	Hydrolysis	High	6.70 (s, 1H), 6.40 (s, 1H), 5.15 (s, 2H), 4.90 (d, J = 12.0 Hz, 1H), 4.55 (dd, J = 3.0, 12.0 Hz, 1H), 4.10 (dd, J = 3.0, 8.0 Hz, 1H), 3.75 (s, 3H), 3.73 (s, 3H), 3.25 (m, 1H), 1.70 (s, 3H),	188.9, 168.1, 157.7, 151.1, 149.5, 144.0, 130.1, 113.2, 112.7, 109.3, 105.3, 104.9, 101.0, 88.0, 72.2, 67.5, 63.8, 56.4, 55.8, 44.6, 31.1, 29.7, 17.1, and a



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OH signal (broad) hydroxylated aromatic carbon

signal.

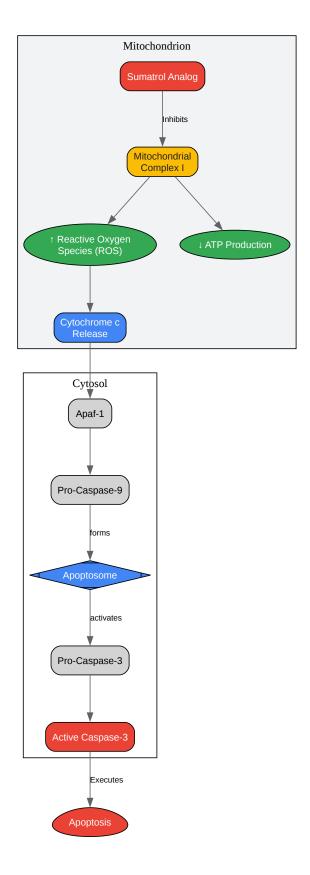
Note: Specific yields and spectral data can vary based on reaction conditions and purification methods. The data provided are representative.

Biological Activity and Signaling Pathways

Rotenoids, including **Sumatrol**, are well-known inhibitors of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[3][4][5] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[6] The subsequent cellular stress can trigger apoptotic pathways.

Signaling Pathway of Rotenoid-Induced Apoptosis





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Caption: Rotenoid-induced apoptotic signaling pathway.

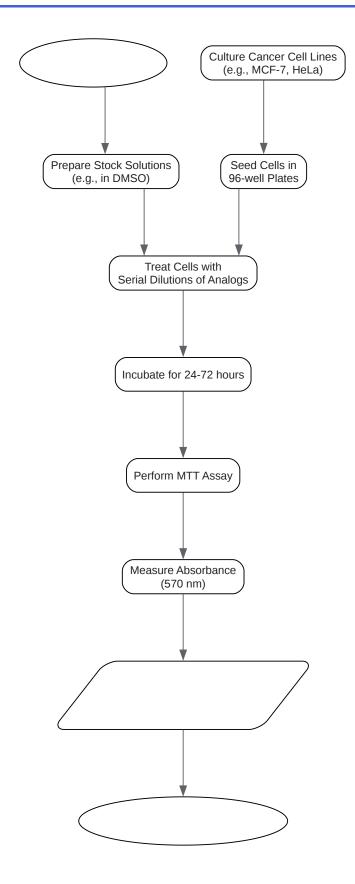


Experimental Workflow for Biological Evaluation

A standard workflow for evaluating the biological activity of newly synthesized **Sumatrol** analogs involves assessing their antiproliferative or cytotoxic effects on cancer cell lines.

Workflow for Antiproliferative Activity Assessment





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Caption: Workflow for evaluating antiproliferative activity.



Protocol 3: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing the cytotoxicity of **Sumatrol** analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- 96-well tissue culture plates
- Sumatrol analogs dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- · Cell Seeding:
 - Trypsinize and count the cells.
 - $\circ~$ Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
 - Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the **Sumatrol** analogs in culture medium from a concentrated stock solution in DMSO.



- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of the analogs. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
- o Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the incubation period, add 10 μL of MTT solution to each well.
 - Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - \circ Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader.
 - Use a reference wavelength of 630 nm to subtract background absorbance.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration compared to the vehicle control.
 - Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

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